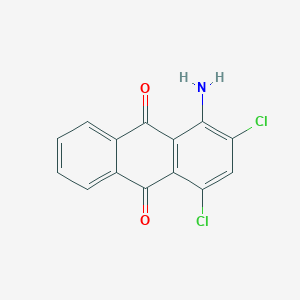
1-amino-2,4-dichloroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-2,4-dichloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of amino and dichloro substituents on the anthracenedione core, which can significantly influence its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,4-dichloroanthracene-9,10-dione typically involves the chlorination of 1-aminoanthraquinone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled temperature conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the desired compound. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-2,4-dichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-amino-2,4-dichloroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-amino-2,4-dichloroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms are particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: Similar in structure but with a methyl group instead of chloro groups.
9,10-Anthracenedione, 1-amino-2,4-dibromo-: Contains bromine atoms instead of chlorine atoms.
1,4-Diamino-9,10-anthracenedione: Contains two amino groups instead of one.
Uniqueness
1-amino-2,4-dichloroanthracene-9,10-dione is unique due to the presence of both amino and dichloro substituents, which can significantly influence its reactivity and applications. The dichloro groups can enhance its electrophilic properties, making it more reactive in substitution reactions. Additionally, the combination of amino and chloro groups can impart unique biological activities, making it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
13432-32-1 |
|---|---|
Formule moléculaire |
C14H7Cl2NO2 |
Poids moléculaire |
292.1 g/mol |
Nom IUPAC |
1-amino-2,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 |
Clé InChI |
HVNFHSIIPHSECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Key on ui other cas no. |
13432-32-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















